molecular formula C8H5FO B2760640 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 118112-20-2

5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B2760640
CAS No.: 118112-20-2
M. Wt: 136.125
InChI Key: RUAXHQAMPKVKRL-UHFFFAOYSA-N
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Description

5-Fluorobicyclo[420]octa-1,3,5-trien-7-one is a fluorinated organic compound with the molecular formula C8H5FO It is a bicyclic structure that includes a fluorine atom attached to a bicyclo[420]octa-1,3,5-trien-7-one framework

Scientific Research Applications

5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific fluorinated functionalities.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the fluorination of bicyclo[4.2.0]octa-1,3,5-trien-7-one. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction may produce fluorinated alcohols.

Mechanism of Action

The mechanism of action of 5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets through its fluorine atom. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-trien-7-one: The non-fluorinated parent compound.

    4,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one: A dimethoxy derivative with different electronic properties.

Uniqueness

5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various research applications.

Properties

IUPAC Name

5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO/c9-6-3-1-2-5-4-7(10)8(5)6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAXHQAMPKVKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C1=O)C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118112-20-2
Record name 5-fluorobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
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